![molecular formula C24H24N4O4 B2619783 N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 1251703-34-0](/img/structure/B2619783.png)
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling reactions: The final coupling of the quinoline and oxadiazole intermediates with the acetamide group is typically carried out using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound possesses a complex structure that includes a quinoline moiety and an oxadiazole ring. Its molecular formula is C20H22N2O4, indicating the presence of various functional groups that contribute to its biological activity. The methoxyphenyl group is known for enhancing lipophilicity and biological interactions.
Anticancer Properties
Research indicates that derivatives of oxadiazoles, similar to N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide, exhibit significant anticancer activity. For instance:
- Oxadiazole Derivatives : Studies have shown that compounds containing the oxadiazole ring can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The introduction of electron-withdrawing groups has been found to enhance their anticancer efficacy .
- Mechanism of Action : The anticancer properties are often attributed to the ability of these compounds to induce apoptosis in cancer cells through pathways involving caspase activation and cell cycle arrest .
- Comparative Studies : In comparative studies, certain oxadiazole derivatives demonstrated IC50 values lower than established anticancer agents like doxorubicin, highlighting their potential as effective chemotherapeutic agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research into related oxadiazole compounds has demonstrated effectiveness against various bacterial strains. The presence of specific substituents can enhance antibacterial activity against Gram-positive and Gram-negative bacteria .
Pharmaceutical Applications
This compound may be explored for use in pharmaceutical formulations targeting:
- Cancer Therapy : With its demonstrated efficacy against cancer cell lines, this compound could be developed into a novel anticancer drug or used as a lead compound for further modifications.
- Infection Treatment : Given its potential antimicrobial properties, it could be formulated into treatments for bacterial infections.
Case Study 1: Anticancer Efficacy Evaluation
A study evaluated a series of oxadiazole derivatives against multiple cancer cell lines. Among them, one derivative exhibited an IC50 value of 0.19 µM against HCT-116 cells, indicating potent antiproliferative activity. This suggests that modifications to the oxadiazole structure can lead to compounds with enhanced therapeutic profiles .
Case Study 2: Structure–Activity Relationship (SAR) Analysis
Research focusing on the SAR of oxadiazole derivatives revealed that substituents on the aromatic ring significantly influenced biological activity. Compounds with electron-donating groups showed improved efficacy compared to those with electron-withdrawing groups . This insight is crucial for the rational design of new derivatives based on this compound.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and replication.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-methoxyphenyl)methyl]-3-(propan-2-yl)aniline
- Bacoside-A
- Glucagon-like Peptide-1
Uniqueness
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Actividad Biológica
N-[(3-methoxyphenyl)methyl]-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroquinolin-1-yl}acetamide (CAS Number: 1251703-34-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H24N4O4, with a molecular weight of 432.5 g/mol. The structure features a combination of oxadiazole and dihydroquinoline moieties, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. A related compound demonstrated a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating considerable antiproliferative activity .
Table 1: Anticancer Activity Comparison
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound 1 | Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |
Compound 2 | Human Lung Adenocarcinoma (LXFA 629) | 85.0 |
Compound 3 | Human Gastric Carcinoma (GXF 251) | 78.5 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Studies on related oxadiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria . This activity is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Table 2: Antimicrobial Efficacy
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
The mechanisms through which this compound exerts its effects likely involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylase .
- Induction of Apoptosis : The presence of specific functional groups in the compound may facilitate interactions with apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect cells from oxidative stress.
Case Studies
A notable study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that certain derivatives exhibited significant growth inhibition in spheroid cultures, suggesting their potential for further development as anticancer agents .
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-15(2)23-26-24(32-27-23)19-12-22(30)28(20-10-5-4-9-18(19)20)14-21(29)25-13-16-7-6-8-17(11-16)31-3/h4-12,15H,13-14H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUGBCNMGFYZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.